5-Hexadecanoylaminofluorescein
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Hexadecanoylaminofluorescein is C36H43NO6 . It has a molecular weight of 585.73 . The molecule contains a total of 90 bonds, including 47 non-H bonds, 20 multiple bonds, 15 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, and 2 aromatic hydroxyls .Physical And Chemical Properties Analysis
5-Hexadecanoylaminofluorescein appears as a beige powder . It is slightly soluble in water . The compound has a melting point of >142°C (dec.) and a predicted boiling point of 797.1±60.0 °C . Its predicted density is 1.24±0.1 g/cm3 .Scientific Research Applications
Fluorescence Study in Drug-Carrier Interactions
5-Hexadecanoylaminofluorescein (HAF) has been utilized in the study of drug-carrier interactions within model systems. Techen et al. (2012) explored the interactions of the cationic surfactant hexadecyltrimethylammonium bromide (CTAB) with fluorescence probes, including HAF, using both ensemble and single-molecule fluorescence techniques. They found that HAF does not affect the characteristics of CTAB micelles, providing insights into the interactions of drug carriers and fluorescent probes under physiological conditions (Techen, Hille, Dosche, & Kumke, 2012).
Bioimaging of Nitric Oxide
Another application of fluorescein-based compounds is in the bioimaging of nitric oxide (NO). Kojima et al. (2001) developed a membrane-permeable fluorescent indicator for NO based on the rhodamine chromophore, which can be excited with 550-nm light. This research shows the potential of fluorescein derivatives in bioimaging, demonstrating their effectiveness in practical bioimaging applications in bovine aortic endothelial cells (Kojima, Hirotani, Nakatsubo, Kikuchi, Urano, Higuchi, Hirata, & Nagano, 2001).
In Vitro Measurement of Nitric Oxide
Leikert et al. (2001) have demonstrated the use of 4,5-Diaminofluorescein (DAF-2), a related compound to 5-Hexadecanoylaminofluorescein, for the reliable detection of NO in biological systems. This study highlights the utility of fluorescein derivatives in measuring low levels of NO, such as those released from endothelial cells, by using low concentrations of the probe and accounting for auto-fluorescence (Leikert, Räthel, Müller, Vollmar, & Dirsch, 2001).
properties
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(40)37-25-16-19-29-28(22-25)35(41)43-36(29)30-20-17-26(38)23-32(30)42-33-24-27(39)18-21-31(33)36/h16-24,38-39H,2-15H2,1H3,(H,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSRVJGBAIRGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993787 | |
Record name | N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexadecanoylaminofluorescein | |
CAS RN |
73024-80-3 | |
Record name | N-(3′,6′-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)hexadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73024-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Hexadecanoyl)aminofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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